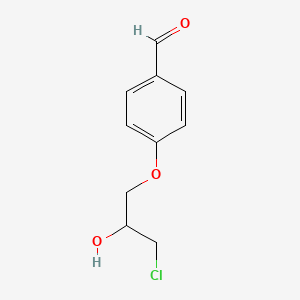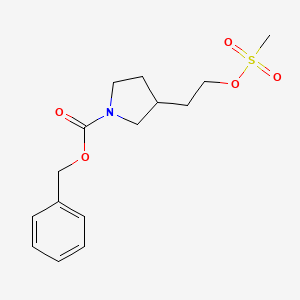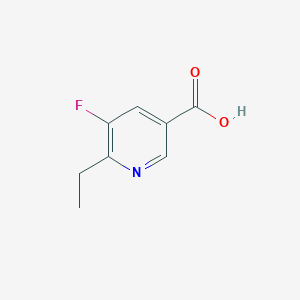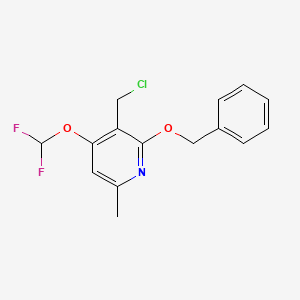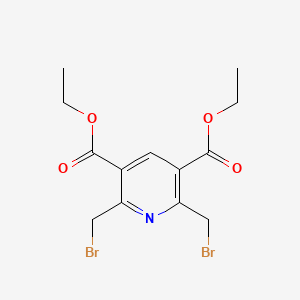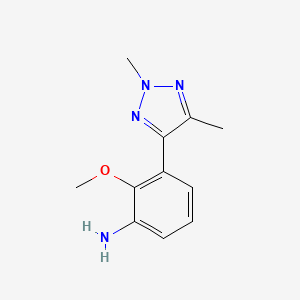
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-YL)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine is an organic compound that features a triazole ring attached to a methoxybenzenamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Triazole Ring to the Benzene Ring: This step involves the substitution reaction where the triazole ring is introduced to the benzene ring, often using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine involves its interaction with specific molecular targets and pathways. The triazole ring and methoxybenzenamine structure allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-hydroxybenzenamine: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-chlorobenzenamine: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(2,5-Dimethyl-2H-1,2,3-triazol-4-yl)-2-methoxybenzenamine imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for certain applications.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
3-(2,5-dimethyltriazol-4-yl)-2-methoxyaniline |
InChI |
InChI=1S/C11H14N4O/c1-7-10(14-15(2)13-7)8-5-4-6-9(12)11(8)16-3/h4-6H,12H2,1-3H3 |
InChI Key |
SJIBPCJOKYAYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C2=C(C(=CC=C2)N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




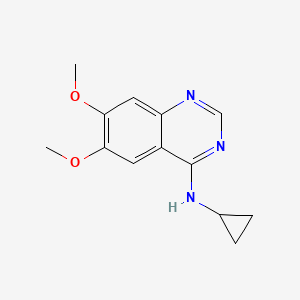
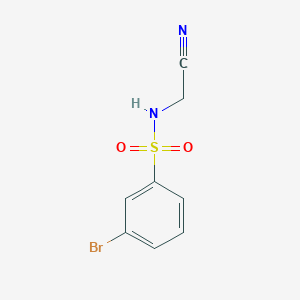
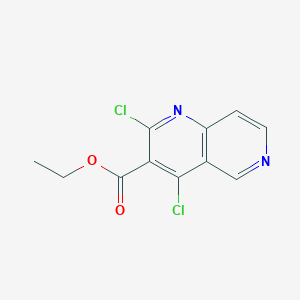
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
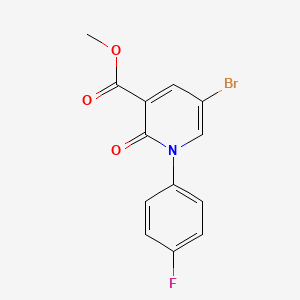
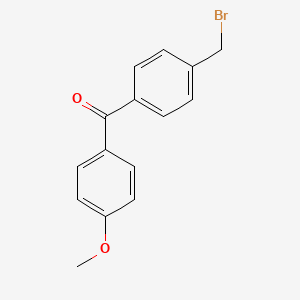
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)
